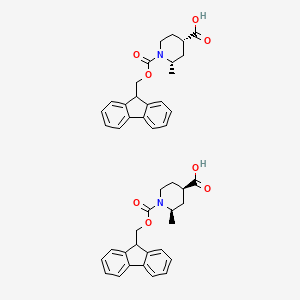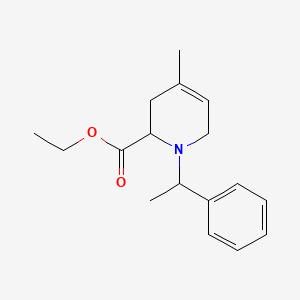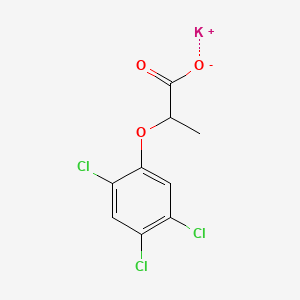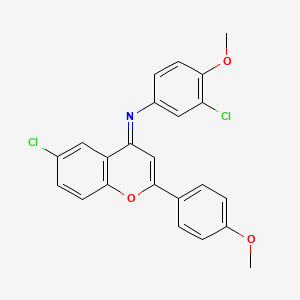
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate is a complex organic compound with the molecular formula C22H34O4. It is a derivative of kaurene, a diterpene that is part of the gibberellin family of plant hormones. This compound is characterized by its three hydroxyl groups and an acetate group, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate typically involves multiple steps starting from kaurene or its derivatives. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the kaurene skeleton.
Acetylation: Conversion of one of the hydroxyl groups to an acetate ester.
Common reagents used in these reactions include oxidizing agents for hydroxylation and acetic anhydride for acetylation. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms to produce the compound from simpler precursors. This method is advantageous due to its potential for scalability and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl or acetate groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
Aplicaciones Científicas De Investigación
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules.
Biology: Studied for its role in plant hormone pathways and its effects on plant growth and development.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of natural product derivatives and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of (4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate involves its interaction with specific molecular targets and pathways. In plants, it may interact with gibberellin receptors, influencing growth and development processes. In medical research, its effects may be mediated through modulation of signaling pathways involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Kaurene: The parent compound, lacking the hydroxyl and acetate groups.
Gibberellins: A family of diterpenoid acids that play a crucial role in plant growth regulation.
Other Kaurene Derivatives: Compounds with different functional groups attached to the kaurene skeleton.
Uniqueness
(4S)-Kaur-15-ene-3alpha,7beta,19-triol 19-acetate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities
Propiedades
Fórmula molecular |
C22H34O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(2,6-dihydroxy-5,9,14-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl)methyl acetate |
InChI |
InChI=1S/C22H34O4/c1-13-10-22-11-15(13)5-6-16(22)20(3)8-7-18(24)21(4,12-26-14(2)23)17(20)9-19(22)25/h10,15-19,24-25H,5-9,11-12H2,1-4H3 |
Clave InChI |
UFINZJLXAKIFHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC23CC1CCC2C4(CCC(C(C4CC3O)(C)COC(=O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B12297763.png)

![2-((1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B12297771.png)
![methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate](/img/structure/B12297772.png)
![2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride](/img/structure/B12297778.png)

![methyl 4-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12297802.png)
![1,1,10a,12a-tetramethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium;diiodide](/img/structure/B12297809.png)
![N-[(1S)-2-diphenylphosphanyl-1-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12297816.png)
![(1alpha,3R,4alpha,5R)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B12297824.png)


![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)
